molecular formula C13H5F4NO2 B12578445 6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one CAS No. 343631-02-7

6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one

Cat. No.: B12578445
CAS No.: 343631-02-7
M. Wt: 283.18 g/mol
InChI Key: PHJKACLRXLBKBJ-UHFFFAOYSA-N
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Description

6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is notable for its unique structure, which includes a tetrafluorocyclohexadienone moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts. One common method includes the use of 40% aqueous sodium hydroxide solution to adjust the pH to 5-6, followed by heating at 145-150°C for 3-6 hours . This method is cost-effective and eco-friendly, although it requires high temperatures.

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced catalytic systems to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds .

Scientific Research Applications

6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound is believed to induce apoptosis in cancer cells by interfering with specific signaling pathways .

Properties

CAS No.

343631-02-7

Molecular Formula

C13H5F4NO2

Molecular Weight

283.18 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-3,4,5,6-tetrafluorophenol

InChI

InChI=1S/C13H5F4NO2/c14-8-7(12(19)11(17)10(16)9(8)15)13-18-5-3-1-2-4-6(5)20-13/h1-4,19H

InChI Key

PHJKACLRXLBKBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C(=C(C(=C3F)F)F)F)O

Origin of Product

United States

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